Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate
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Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The structures of thiophene derivatives were confirmed by FTIR, MS and 1 H-NMR .Chemical Reactions Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl 2-(1-tosylpiperidine-4-carboxamido)thiophene-3-carboxylate is a versatile intermediate in organic synthesis, exemplified by its use in phosphine-catalyzed annulation reactions. Such reactions produce highly functionalized tetrahydropyridines with excellent yields, demonstrating the compound's utility in constructing complex molecular architectures. This process highlights its role in synthesizing cyclic compounds, which are prevalent in pharmaceuticals and agrochemicals (Zhu, Lan, & Kwon, 2003).
Role in Multicomponent Reactions
The compound also finds application in multicomponent reactions, such as the Gewald reaction, to efficiently form 2-amino-3-carboxamide derivatives of thiophene. These reactions are valuable for generating libraries of biologically active molecules in drug discovery efforts, showcasing the compound's contribution to the development of new therapeutic agents (Abaee & Cheraghi, 2013).
Biological Activity
This compound derivatives exhibit significant biological activities. For instance, cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized and shown to possess antimicrobial properties against various pathogenic strains. Such studies underscore the potential of these compounds in developing new antimicrobial agents, contributing to the fight against antibiotic-resistant bacteria (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Anticancer and Antiarrhythmic Properties
Further research into thiophene derivatives, including those related to this compound, has revealed their potential as anticancer and antiarrhythmic agents. The synthesis of such derivatives and their evaluation in biological assays indicate their promise in developing novel treatments for cancer and cardiac arrhythmias, reflecting the compound's broad applicability in medicinal chemistry (Al-Obaid, El-Subbagh, Al‐Shabanah, & Mahran, 1998).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . There is an pressing need to design effective, potent and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties .
properties
IUPAC Name |
ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-3-27-20(24)17-10-13-28-19(17)21-18(23)15-8-11-22(12-9-15)29(25,26)16-6-4-14(2)5-7-16/h4-7,10,13,15H,3,8-9,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUXPBWWADQTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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